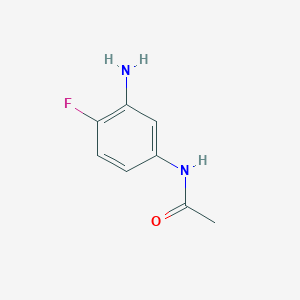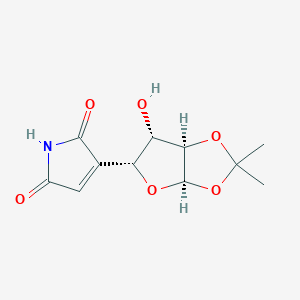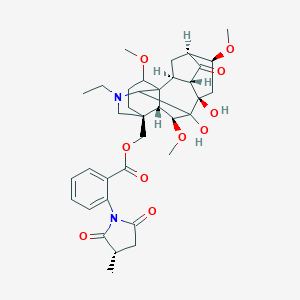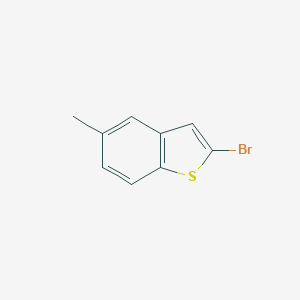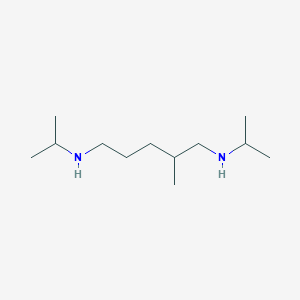
1,5-Pentanediamine, 2-methyl-N,N'-bis(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Pentanediamine, 2-methyl-N,N'-bis(1-methylethyl)-, also known as methyldiisopropylamine (MDIPA), is a chemical compound commonly used in organic synthesis as a base. It is a colorless liquid with a strong amine odor and is soluble in water, ethanol, and ether. MDIPA is an important reagent in the chemical industry due to its unique properties and numerous applications.
Mechanism of Action
MDIPA acts as a base in chemical reactions, accepting protons from acids and forming salts. It is a strong, non-nucleophilic base that does not react with most electrophiles. MDIPA is also known to catalyze certain reactions, such as the formation of enamines.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of MDIPA. However, it has been shown to have low toxicity and is not expected to cause any adverse health effects.
Advantages and Limitations for Lab Experiments
MDIPA has several advantages as a base in organic synthesis. It is a strong base that is stable and easy to handle, making it suitable for a wide range of reactions. It is also relatively inexpensive and readily available. However, MDIPA has some limitations, including its strong odor and potential to cause skin and eye irritation.
Future Directions
There are several areas of future research for MDIPA. One area is the development of new synthetic routes for MDIPA that are more efficient and environmentally friendly. Another area of research is the optimization of MDIPA as a catalyst for specific reactions. Additionally, more research is needed on the potential health effects of MDIPA and its use in various industries.
In conclusion, 1,5-Pentanediamine, 2-methyl-N,N'-bis(1-methylethyl)-, or 1,5-Pentanediamine, 2-methyl-N,N'-bis(1-methylethyl)-ropylamine, is an important reagent in organic synthesis with numerous applications. It is a strong base that is stable and easy to handle, making it suitable for a wide range of reactions. While there is limited research on its biochemical and physiological effects, it has been shown to have low toxicity. Future research on MDIPA will focus on developing new synthetic routes, optimizing its use as a catalyst, and studying its potential health effects.
Synthesis Methods
MDIPA can be synthesized by reacting 2-methyl-2-amino-1-propanol with diisopropylamine in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the product is then purified through distillation.
Scientific Research Applications
MDIPA is widely used in scientific research as a base in organic synthesis. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. MDIPA is also used in the production of polymers, resins, and coatings.
properties
CAS RN |
121255-03-6 |
|---|---|
Product Name |
1,5-Pentanediamine, 2-methyl-N,N'-bis(1-methylethyl)- |
Molecular Formula |
C12H28N2 |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
2-methyl-N,N'-di(propan-2-yl)pentane-1,5-diamine |
InChI |
InChI=1S/C12H28N2/c1-10(2)13-8-6-7-12(5)9-14-11(3)4/h10-14H,6-9H2,1-5H3 |
InChI Key |
JPJUNWVJXUAVAC-UHFFFAOYSA-N |
SMILES |
CC(C)NCCCC(C)CNC(C)C |
Canonical SMILES |
CC(C)NCCCC(C)CNC(C)C |
Other CAS RN |
121255-03-6 |
synonyms |
1,5-Pentanediamine, 2-methyl-N,N-bis(1-methylethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




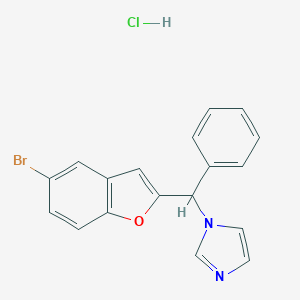
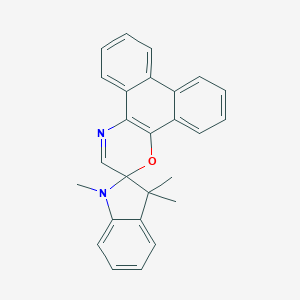
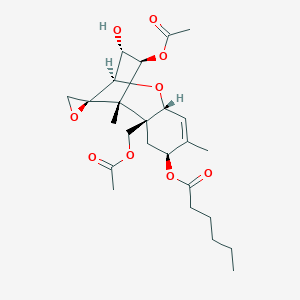
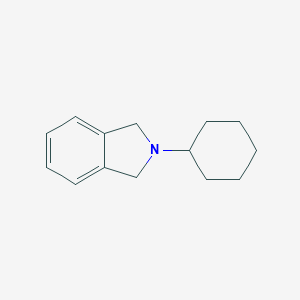
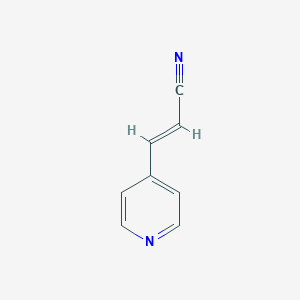
![1,4-Dioxaspiro[4.5]decane-8-acetonitrile](/img/structure/B40698.png)
![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate](/img/structure/B40699.png)
![4-[(2,4-Dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B40700.png)
